molecular formula C8H13NO2 B13044816 (1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL

(1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL

Cat. No.: B13044816
M. Wt: 155.19 g/mol
InChI Key: AYVBPBMGWNLYBA-XPUUQOCRSA-N
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Description

(1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL is a chiral compound with a unique structure that includes an amino group, a hydroxyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its unique structure. It may also serve as a ligand in the development of new drugs.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The furan ring may also participate in π-π interactions, further modulating the compound’s effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL: The enantiomer of the compound with similar properties but different stereochemistry.

    1-Amino-1-(2-furyl)propan-2-OL: A compound with a similar structure but lacking the methyl group on the furan ring.

    1-Amino-1-(5-methyl(2-furyl))ethanol: A compound with a similar structure but with an ethanol backbone instead of a propanol backbone.

Uniqueness

(1S,2S)-1-Amino-1-(5-methyl(2-furyl))propan-2-OL is unique due to its specific stereochemistry and the presence of both an amino group and a hydroxyl group. This combination of functional groups and chiral centers makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(1S,2S)-1-amino-1-(5-methylfuran-2-yl)propan-2-ol

InChI

InChI=1S/C8H13NO2/c1-5-3-4-7(11-5)8(9)6(2)10/h3-4,6,8,10H,9H2,1-2H3/t6-,8-/m0/s1

InChI Key

AYVBPBMGWNLYBA-XPUUQOCRSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@H]([C@H](C)O)N

Canonical SMILES

CC1=CC=C(O1)C(C(C)O)N

Origin of Product

United States

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